Lipophilicity Modulation: Quantified logD7.4 Reduction of Azaspiro[3.3]heptanes Relative to Conventional Heterocycles
Azaspiro[3.3]heptanes, including the 1-oxa-6-azaspiro[3.3]heptane scaffold, lower measured logD7.4 by up to −1.0 units compared to the corresponding molecules containing morpholine, piperidine, or piperazine rings [1]. The N-linked 2-azaspiro[3.3]heptane analog increases logD7.4 by up to +0.5 units, demonstrating that regioisomeric variation within the same spiro[3.3]heptane class yields opposite lipophilicity outcomes [1].
| Evidence Dimension | Lipophilicity (logD7.4) |
|---|---|
| Target Compound Data | Azaspiro[3.3]heptane-containing molecules |
| Comparator Or Baseline | Molecules containing morpholine, piperidine, or piperazine rings |
| Quantified Difference | Decrease of up to −1.0 logD7.4 units (vs. increase of +0.5 logD7.4 units for N-linked 2-azaspiro[3.3]heptane analog) |
| Conditions | Shake-flask logD7.4 measurement across multiple matched molecular pairs |
Why This Matters
Lower logD7.4 correlates with improved aqueous solubility and reduced non-specific binding, critical parameters for progressing drug candidates through lead optimization.
- [1] Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. View Source
